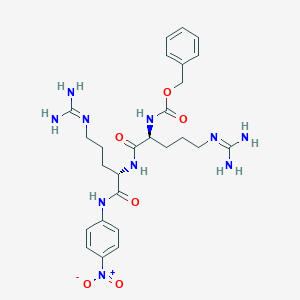

Z-Arg-Arg-pNA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Z-Arg-Arg-pNA: (Nα-Cbz-L-arginyl-L-arginine-4-nitroanilide) is a synthetic peptide substrate commonly used in biochemical assays. It is particularly known for its role as a chromogenic substrate for the enzyme Cathepsin B, a lysosomal cysteine protease involved in intracellular protein degradation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Z-Arg-Arg-pNA typically involves the coupling of protected amino acids. The process begins with the protection of the amino group of L-arginine using a carbobenzoxy (Cbz) group. The protected L-arginine is then coupled with another molecule of L-arginine, followed by the attachment of the 4-nitroanilide group. The final product is purified through chromatographic techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The reaction conditions are optimized to maintain the integrity of the peptide bonds and the functional groups .

Analyse Des Réactions Chimiques

Types of Reactions: Z-Arg-Arg-pNA primarily undergoes hydrolysis reactions catalyzed by proteases such as Cathepsin B. The hydrolysis of the peptide bond releases p-nitroaniline, which can be quantified by measuring absorbance at 405 nm .

Common Reagents and Conditions:

Reagents: Proteases (e.g., Cathepsin B), buffer solutions (e.g., phosphate buffer)

Conditions: pH 6.0-7.5, temperature 37°C

Major Products: The major product of the hydrolysis reaction is p-nitroaniline, which is detected spectrophotometrically .

Applications De Recherche Scientifique

Chemistry: Z-Arg-Arg-pNA is used as a substrate in enzymatic assays to study the activity and specificity of proteases. It helps in understanding enzyme kinetics and inhibitor screening .

Biology: In biological research, this compound is used to investigate the role of Cathepsin B in various cellular processes, including protein degradation, antigen processing, and apoptosis .

Medicine: this compound is employed in diagnostic assays to measure Cathepsin B activity in clinical samples. Elevated levels of Cathepsin B are associated with neurological disorders such as Alzheimer’s disease and traumatic brain injury .

Industry: In the pharmaceutical industry, this compound is used in high-throughput screening assays to identify potential drug candidates targeting proteases .

Mécanisme D'action

Z-Arg-Arg-pNA acts as a substrate for Cathepsin B. The enzyme binds to the peptide substrate and catalyzes the hydrolysis of the peptide bond between the arginine residues and the p-nitroanilide group. This reaction releases p-nitroaniline, which can be measured spectrophotometrically. The activity of Cathepsin B is quantified based on the amount of p-nitroaniline produced .

Comparaison Avec Des Composés Similaires

Bz-Phe-Val-Arg-pNA: Another chromogenic substrate used for measuring protease activity.

pGlu-Phe-Leu-p-nitroanilide: Used for continuous measurements of enzymatic activity.

N-Cbz-L-Gln-p-nitrophenyl ester: Employed in enzymatic assays for protease activity.

Uniqueness: Z-Arg-Arg-pNA is unique due to its high specificity for Cathepsin B, making it an ideal substrate for studying this particular enzyme. Its ability to release a chromogenic product (p-nitroaniline) upon hydrolysis allows for easy and accurate quantification of enzyme activity .

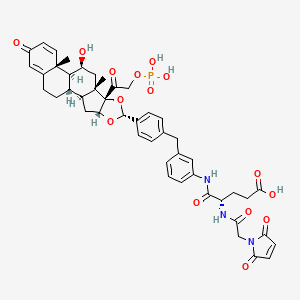

Propriétés

Formule moléculaire |

C26H36N10O6 |

|---|---|

Poids moléculaire |

584.6 g/mol |

Nom IUPAC |

benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C26H36N10O6/c27-24(28)31-14-4-8-20(22(37)33-18-10-12-19(13-11-18)36(40)41)34-23(38)21(9-5-15-32-25(29)30)35-26(39)42-16-17-6-2-1-3-7-17/h1-3,6-7,10-13,20-21H,4-5,8-9,14-16H2,(H,33,37)(H,34,38)(H,35,39)(H4,27,28,31)(H4,29,30,32)/t20-,21-/m0/s1 |

Clé InChI |

UMXUPKWQORIVFR-SFTDATJTSA-N |

SMILES isomérique |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

SMILES canonique |

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[1-[(3-Chlorophenyl)methyl]triazol-4-yl]methyl]-2,3-dioxoindole-5-carboxamide](/img/structure/B12369961.png)

![[(2R)-3-[2-(2-ethoxyethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B12369968.png)

![disodium;[[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12369971.png)

![2-methyl-N-(2-methylphenyl)-3-oxo-1,4-dihydropyrido[1,2-a]pyrazin-5-ium-1-carboxamide;iodide](/img/structure/B12369977.png)

![azanium;[(2R,4S,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12369986.png)

![(2S)-5-[[2-[[(2S)-1-[[(2S)-1-[4-[4-[[(2R)-6-amino-1-[(3S)-3-aminopyrrolidin-1-yl]-1-oxohexan-2-yl]carbamoyl]piperidine-1-carbonyl]anilino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-1-oxo-3-pyridin-4-ylpropan-2-yl]amino]-2-oxoethyl]amino]-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-5-oxopentanoic acid](/img/structure/B12369998.png)

![(1R,2S)-N-[4-(2,6-dimethoxyphenyl)-5-(6-methylpyridin-2-yl)-1,2,4-triazol-3-yl]-1-(5-methylpyrimidin-2-yl)-1-oxidanyl-propane-2-sulfonamide](/img/structure/B12370001.png)

![4-((2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)carbamoyl)-2-(7-(dimethylamino)-3-(dimethyliminio)-5,5-dimethyl-3,5-dihydrodibenzo[b,e]silin-10-yl)benzoate](/img/structure/B12370015.png)

![[[4-[(6R)-7-[4-bromo-3-(trifluoromethyl)benzoyl]-2-[[(2S)-but-3-en-2-yl]amino]-6-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]benzoyl]-methylcarbamoyl]oxymethyl (2S)-2-amino-3-methylbutanoate;hydrochloride](/img/structure/B12370031.png)